molecular formula C22H23N5O2 B2786169 N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide CAS No. 1261003-61-5

N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide

Cat. No.: B2786169
CAS No.: 1261003-61-5
M. Wt: 389.459
InChI Key: XDGSWVYGNMWRDR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a triazoloquinoxaline derivative characterized by a bicyclic core structure fused with a 1,2,4-triazole ring. The compound features a 4-ethylphenyl group attached via an acetamide linker and an isopropyl (propan-2-yl) substituent on the triazole ring. The ethylphenyl and isopropyl groups likely enhance lipophilicity and steric bulk, influencing bioavailability and target interactions.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-4-15-9-11-16(12-10-15)23-19(28)13-26-17-7-5-6-8-18(17)27-20(14(2)3)24-25-21(27)22(26)29/h5-12,14H,4,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGSWVYGNMWRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H23N5O2C_{22}H_{23}N_{5}O_{2} and a molecular weight of 389.459 g/mol. It features a triazole ring fused with a quinoxaline moiety, which is characteristic of many biologically active compounds. The presence of the ethylphenyl group and the acetamide functionality suggests potential interactions with various biological targets.

Antibacterial Activity

Research indicates that compounds derived from triazole and quinoxaline scaffolds exhibit significant antibacterial properties. A study highlighted that derivatives similar to this compound can inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication. This inhibition disrupts bacterial cell division and viability .

Table 1: Summary of Antibacterial Activity

Compound TypeTarget EnzymeActivity Level
Triazole derivativesDNA gyraseSignificant
Quinoxaline derivativesTopoisomerase IVSignificant
N-(4-ethylphenyl) derivativesVarious pathogensModerate to high

Anticancer Activity

The anticancer potential of triazole-containing compounds has been documented in various studies. For instance, specific derivatives have demonstrated cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The structure–activity relationship (SAR) studies suggest that modifications to the triazole and quinoxaline rings can enhance anticancer efficacy .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
N-(4-ethylphenyl)A-431TBD

The mechanisms through which this compound exerts its biological effects involve:

  • DNA Interaction : The compound may bind to DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death.
  • Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression by inducing apoptosis or necrosis.
  • Membrane Disruption : Some studies suggest that triazole derivatives can compromise bacterial membrane integrity.

Case Studies

Several case studies have investigated the biological activity of triazole-based compounds:

  • Study on Antibacterial Efficacy : A series of synthesized triazole derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results demonstrated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .
  • Anticancer Screening : In vitro studies on various cancer cell lines revealed that specific modifications in the quinoxaline structure led to increased cytotoxicity against resistant cancer cells .

Comparison with Similar Compounds

Phenyl Group Modifications

  • 4-Ethylphenyl (Target Compound):
    • The ethyl group is electron-donating and lipophilic , enhancing membrane permeability and hydrophobic interactions.
    • Increases molecular weight by ~10 Da compared to the chlorophenyl analog.
  • Chlorine’s electronegativity may reduce metabolic stability compared to ethyl.

Triazolo Substituents

  • May reduce binding affinity to compact active sites due to steric clashes.
  • Methyl (Analog) :
    • Smaller size allows better accommodation in narrow binding pockets but may increase susceptibility to oxidative metabolism.

Pharmacological Implications

  • Lipophilicity: The target compound’s higher lipophilicity (logP ~3.2 estimated) compared to the chlorophenyl analog (logP ~2.5) may enhance tissue penetration but reduce aqueous solubility.
  • Target Selectivity: Substituent bulk and electronic properties could modulate selectivity for kinases or receptors. For example, isopropyl may favor interactions with hydrophobic subpockets in kinase ATP-binding domains.

Q & A

Q. What computational tools predict electronic and steric properties?

  • Tools and Workflow :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 09) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate binding interactions with lipid bilayers (e.g., GROMACS) to assess membrane permeability .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors with bioactivity .

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